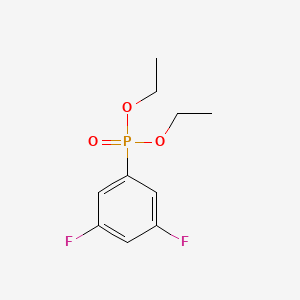

Diethyl (3,5-Difluorophenyl)phosphonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Diethyl (3,5-Difluorophenyl)phosphonate is an organophosphorus compound with the molecular formula C10H13F2O3P. It is a derivative of phosphonic acid, where the hydrogen atoms are replaced by diethyl and 3,5-difluorophenyl groups. This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Diethyl (3,5-Difluorophenyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with 3,5-difluorobenzyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired phosphonate ester .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through distillation or recrystallization techniques .

Análisis De Reacciones Químicas

Types of Reactions

Diethyl (3,5-Difluorophenyl)phosphonate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the diethyl groups are replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized to form phosphonic acids or reduced to phosphine derivatives.

Coupling Reactions: It can be used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-phosphorus bonds.

Common Reagents and Conditions

Bases: Triethylamine, sodium hydride

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

Reducing Agents: Lithium aluminum hydride, sodium borohydride

Catalysts: Palladium, copper, nickel

Major Products

The major products formed from these reactions include various phosphonate esters, phosphonic acids, and phosphine derivatives, depending on the reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Diethyl (3,5-Difluorophenyl)phosphonate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

Biology: The compound is studied for its potential as a biochemical probe and its interactions with biological molecules.

Medicine: Research is ongoing to explore its potential as a drug intermediate and its role in the synthesis of pharmaceuticals.

Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of diethyl (3,5-difluorophenyl)phosphonate involves its ability to form stable carbon-phosphorus bonds. This property makes it a valuable intermediate in various chemical reactions. The compound can interact with molecular targets such as enzymes and receptors, influencing biochemical pathways and processes .

Comparación Con Compuestos Similares

Similar Compounds

- Diethyl (3,5-Dichlorophenyl)phosphonate

- Diethyl (3,5-Dimethylphenyl)phosphonate

- Diethyl (4-Fluorophenyl)phosphonate

Uniqueness

Diethyl (3,5-Difluorophenyl)phosphonate is unique due to the presence of fluorine atoms, which impart distinct electronic properties and reactivity. This makes it particularly useful in applications where fluorine’s influence on chemical behavior is desired .

Actividad Biológica

Diethyl (3,5-difluorophenyl)phosphonate is a phosphonate compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the current understanding of its biological activity, including its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features a phosphonate group attached to a 3,5-difluorophenyl moiety, which enhances its lipophilicity and potential bioactivity. The general structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in metabolic pathways. One notable target is the enzyme 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR), which plays a crucial role in the methylerythritol phosphate (MEP) pathway. Compounds similar to this compound have been shown to effectively inhibit DXR, leading to reduced growth of pathogenic organisms such as Mycobacterium tuberculosis and Plasmodium falciparum .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains and parasites by disrupting their metabolic processes through DXR inhibition. The half-maximal inhibitory concentration (IC50) values for these compounds against Plasmodium falciparum have been reported as low as 0.37 μM, indicating potent activity .

Cytotoxicity

In addition to antimicrobial effects, this compound has shown cytotoxic effects in mammalian cell lines. The cytotoxicity is often evaluated using assays such as the Cell Counting Kit-8 (CCK-8), where the compound's IC50 values against cancer cell lines have been reported to be under 7 μM . This suggests potential applications in cancer therapy.

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

- Inhibition of DXR : A study synthesized various phosphonates and tested their inhibitory effects on DXR. This compound derivatives were among the most potent inhibitors, showing significant activity against both MtbDXR and PfDXR .

- Antiproliferative Effects : In a comparative study of antiproliferative agents, derivatives of diethyl phosphonates exhibited selective cytotoxicity against human cancer cell lines such as A549 and SKOV3. The results indicated that these compounds could serve as potential leads for developing new anticancer therapies .

- Docking Studies : Molecular docking studies have been employed to predict the binding affinity of this compound to target proteins involved in cellular proliferation and metabolism. These computational analyses support experimental findings regarding its biological activity .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Propiedades

Fórmula molecular |

C10H13F2O3P |

|---|---|

Peso molecular |

250.18 g/mol |

Nombre IUPAC |

1-diethoxyphosphoryl-3,5-difluorobenzene |

InChI |

InChI=1S/C10H13F2O3P/c1-3-14-16(13,15-4-2)10-6-8(11)5-9(12)7-10/h5-7H,3-4H2,1-2H3 |

Clave InChI |

BZGGPYQRGZROEK-UHFFFAOYSA-N |

SMILES canónico |

CCOP(=O)(C1=CC(=CC(=C1)F)F)OCC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.